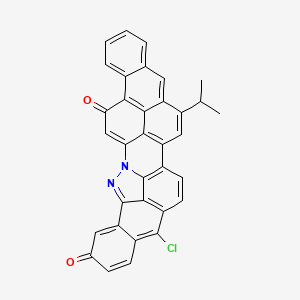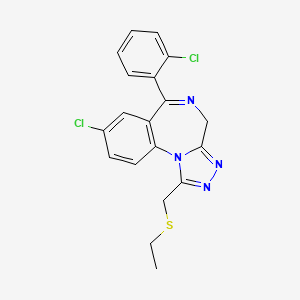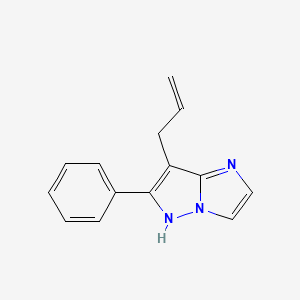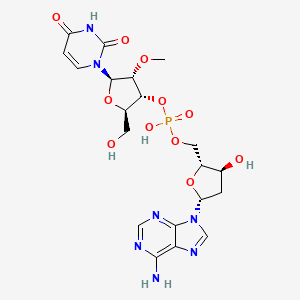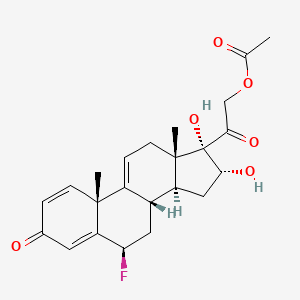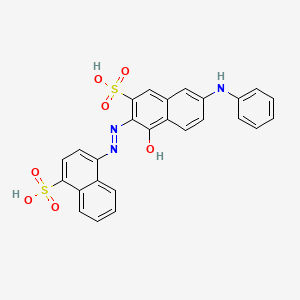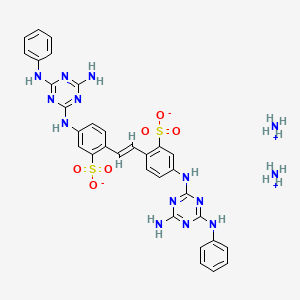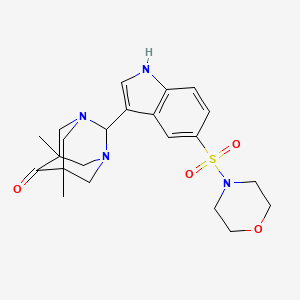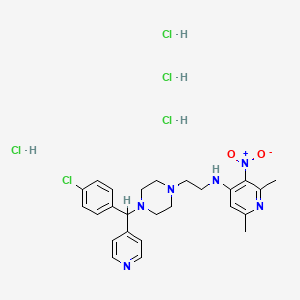
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride is a complex organic compound that belongs to the class of diazaphosphorinium salts
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride typically involves the reaction of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Appropriate diazaphosphorinium precursors, 4-methylphenyl derivatives, and other necessary reagents.
Reaction Conditions: Specific temperature, pressure, and solvent conditions to facilitate the formation of the desired compound.
Catalysts: Use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Solvents: Organic solvents such as dichloromethane, ethanol, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the development of advanced materials or as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of 1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Diazaphosphorinium Derivatives: Other compounds with similar diazaphosphorinium structures.
4-Methylphenyl Derivatives: Compounds containing 4-methylphenyl groups with different functional groups.
Uniqueness
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
85684-45-3 |
|---|---|
Formule moléculaire |
C31H35ClN3P |
Poids moléculaire |
516.1 g/mol |
Nom IUPAC |
N-[[1,3-bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinan-5-ium-5-yl]methyl]-4-methylaniline;chloride |
InChI |
InChI=1S/C31H35N3P.ClH/c1-25-9-15-28(16-10-25)32-21-35(31-7-5-4-6-8-31)23-33(29-17-11-26(2)12-18-29)22-34(24-35)30-19-13-27(3)14-20-30;/h4-20,32H,21-24H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SMXBYYZTHXJPGX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)NC[P+]2(CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


